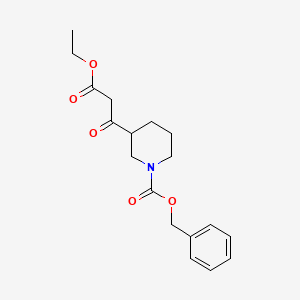

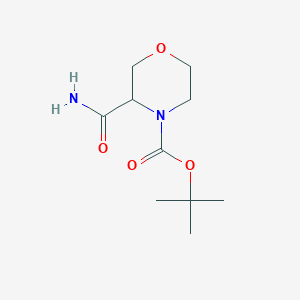

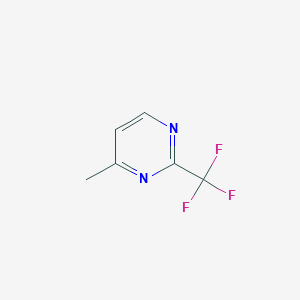

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives involves various strategies, including kinetic resolution , activation of carboxylic acids , and intramolecular lactonization . For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using lithium amides to afford cispentacin and transpentacin derivatives with high enantiomeric excess . Similarly, tert-butyl carbonates were used to activate carboxylic acids for the formation of amides or peptides . The synthesis of cyclic amino acid esters from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction was also reported .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives participate in various chemical reactions, including the formation of complexes with metal ions , gas-liquid chromatography and mass spectral analysis as silylated derivatives , and the Mitsunobu reaction . For instance, p-tert-Butylcalix arene hexaacetic acid showed strong binding affinity towards Pb(II) and Sr(II) ions . The Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives have been characterized through various analytical techniques. Gas-liquid chromatography was used to separate and quantify carboxylates as their tert-butyldimethylsilylated derivatives . The antibacterial and anthelmintic activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, with some compounds showing significant activity . Thermal, X-ray, and DFT analyses were performed to understand the stability and intramolecular interactions of these compounds .

Scientific Research Applications

Fluorous Synthesis

In fluorous synthesis, fluorous derivatives of tert-butyl alcohol, which include tert-butyl 3-carbamoylmorpholine-4-carboxylate, have been evaluated for their potential as reagents. These derivatives are used to protect carboxylic acids in a fluorous phase, offering efficient immobilization and protection of medium-size nonpolar carboxylic acids (Pardo, Cobas, Guitián, & Castedo, 2001).

Organic Synthesis and Drug Development

The compound has been used in the synthesis of quinoxaline-3-carboxylates and their analogues, which are key structural motifs in bioactive natural products and synthetic drugs. A facile protocol leveraging tert-butyl carbazate has been reported for the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Carboxylic Acid Derivatives

The synthesis of novel carboxylic acid derivatives containing the tert-butylcarbamoyl group has been explored. These compounds form intermolecular hydrogen bonds between the amide and carboxyl groups and have potential applications in various chemical syntheses (Takahashi, Okamura, Yamamoto, & Ueyama, 2004).

Intermediate in Biotin Synthesis

It's a key intermediate in the natural product Biotin, which plays a critical role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis process involves steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).

Stereoselective Syntheses

The compound is used in stereoselective syntheses, for example, in the preparation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses are important in the creation of specific isomers of chemical compounds, which can have varied applications in pharmaceuticals and organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Diels-Alder Reactions

The compound has been used in Diels-Alder reactions, a key methodology in organic synthesis for the construction of cyclic compounds. This application showcases its versatility in forming complex molecular architectures [(Padwa, Brodney, & Lynch, 2003)](https://consensus.app/papers/preparation-diels‐alder-reaction-2‐amido-substituted-padwa/a3a18ec7268c523f86a257e69d151077/?utm_source=chatgpt).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. This highlights the role of tert-butyl carbamoyl compounds in the synthesis of pharmacologically active molecules (Zhang, Ye, Xu, & Xu, 2018).

Chiral Auxiliary Applications

It has been used in the synthesis of new chiral auxiliaries, illustrating its importance in stereoselective synthesis. Chiral auxiliaries are crucial for creating specific enantiomers of a substance, which is particularly important in drug synthesis (Studer, Hintermann, & Seebach, 1995).

Curtius Rearrangement

This compound is involved in the Curtius rearrangement, a chemical reaction where an acyl azide is converted to an isocyanate, forming tert-butyl carbamate. This process is critical in the synthesis of various chemical compounds, including pharmaceuticals (Lebel & Leogane, 2005).

Protein Tyrosine Kinase Inhibitor Synthesis

It serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. This application underscores its significance in the development of targeted cancer therapies (Xin-zhi, 2011).

properties

IUPAC Name |

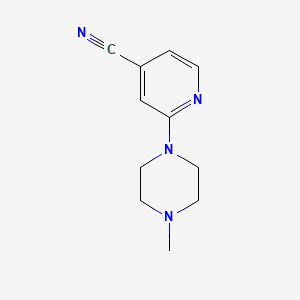

tert-butyl 3-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDFBQXRVZTTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610736 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

CAS RN |

518047-39-7 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)